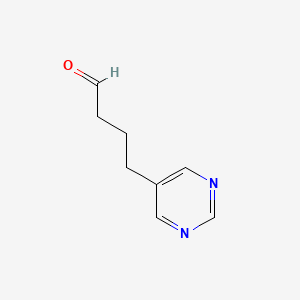
4-(Pyrimidin-5-YL)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrimidin-5-YL)butanal is an organic compound that features a pyrimidine ring attached to a butanal group Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-5-YL)butanal can be achieved through several methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrimidin-5-YL)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
Oxidation: 4-(Pyrimidin-5-YL)butanoic acid.
Reduction: 4-(Pyrimidin-5-YL)butanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Pyrimidin-5-YL)butanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-(Pyrimidin-5-YL)butanal involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolopyrimidine: A heterocyclic compound with similar biological activities, including antimicrobial and anticancer properties.
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound used as a kinase inhibitor and apoptosis inducer.
Uniqueness
4-(Pyrimidin-5-YL)butanal is unique due to its specific structure, which allows for versatile chemical modifications and potential applications in various fields. Its combination of a pyrimidine ring and a butanal group provides a unique scaffold for designing new compounds with desired properties.
Propiedades
Número CAS |
260441-11-0 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
4-pyrimidin-5-ylbutanal |
InChI |
InChI=1S/C8H10N2O/c11-4-2-1-3-8-5-9-7-10-6-8/h4-7H,1-3H2 |
Clave InChI |
JDMHCCLUXFMNJL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


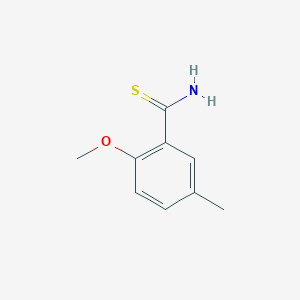
![[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde](/img/structure/B13613744.png)
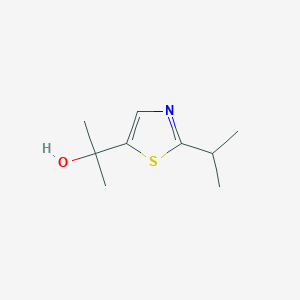
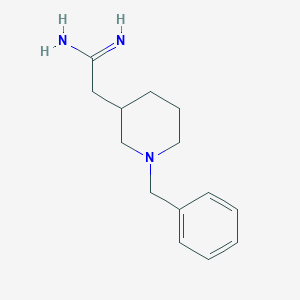

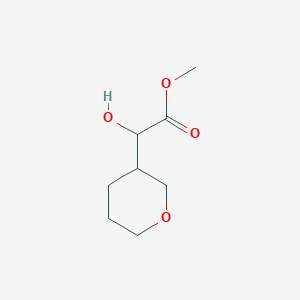
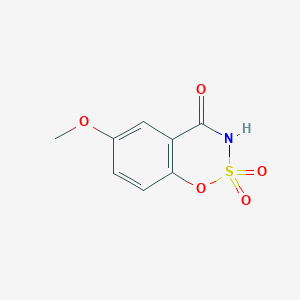
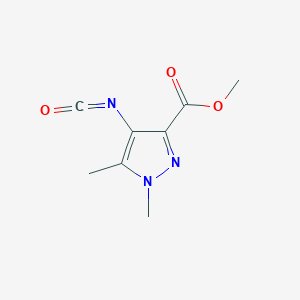
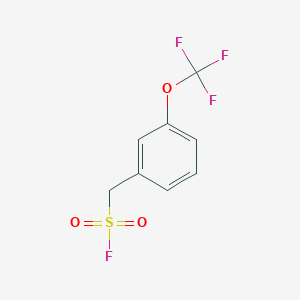
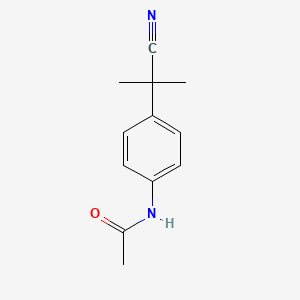
![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)

![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)
